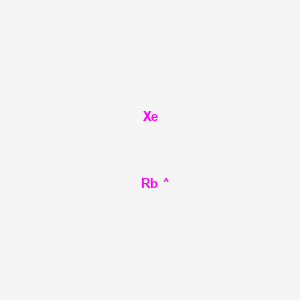
Rubidium;xenon
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rubidium xenon is a compound formed from the elements rubidium and xenon Rubidium is a highly reactive alkali metal, while xenon is a noble gas known for its inertness
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Rubidium xenon compounds can be synthesized through various methods, including:
Direct Combination: Rubidium and xenon can be combined under high pressure and temperature conditions to form rubidium xenon compounds. This method requires precise control of the reaction environment to ensure the formation of the desired compound.
Solvent Extraction: Rubidium can be extracted from brine using solvent extraction methods, which involve the use of specific solvents to separate rubidium from other elements. .
Industrial Production Methods: Industrial production of rubidium xenon compounds typically involves the use of high-pressure reactors and specialized equipment to maintain the necessary reaction conditions. The process may also include purification steps to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Rubidium xenon compounds can undergo various chemical reactions, including:
Oxidation: Rubidium can react with oxygen to form rubidium oxide, which can further react with xenon under specific conditions.
Reduction: Rubidium xenon compounds can be reduced using reducing agents to form different products.
Substitution: Rubidium xenon compounds can participate in substitution reactions where xenon is replaced by other elements or compounds
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, chlorine, and other halogens.
Reducing Agents: Hydrogen, sodium, and other alkali metals.
Reaction Conditions: High pressure, high temperature, and controlled atmosphere.
Major Products:
Rubidium Oxide: Formed through oxidation reactions.
Rubidium Halides: Formed through reactions with halogens.
Various Rubidium Xenon Complexes: Formed through substitution and combination reactions.
Aplicaciones Científicas De Investigación
Rubidium xenon compounds have a wide range of applications in scientific research, including:
Chemistry: Used as reagents in various chemical reactions and studies.
Biology: Utilized in biological research for studying cellular processes and interactions.
Industry: Applied in the development of advanced materials and technologies, including high-performance batteries and specialized sensors
Mecanismo De Acción
The mechanism of action of rubidium xenon compounds involves the interaction of rubidium and xenon atoms at the molecular level. Rubidium, being highly reactive, can form bonds with xenon under specific conditions. The resulting compound can interact with various molecular targets and pathways, depending on the specific application. For example, in medical imaging, rubidium xenon compounds can enhance the contrast and resolution of MRI images by interacting with biological tissues and providing detailed information about their structure and function .
Comparación Con Compuestos Similares
Rubidium Chloride: A common rubidium compound used in various applications.
Xenon Fluoride: A xenon compound known for its reactivity and use in chemical synthesis.
Cesium Xenon Compounds: Similar to rubidium xenon compounds but with different properties due to the presence of cesium instead of rubidium
Uniqueness: Rubidium xenon compounds are unique due to the combination of a highly reactive alkali metal with an inert noble gasThe ability to form stable complexes and participate in various chemical reactions makes rubidium xenon compounds valuable in scientific research and industrial applications .
Propiedades
Número CAS |
12678-33-0 |
|---|---|
Fórmula molecular |
RbXe |
Peso molecular |
216.76 g/mol |
Nombre IUPAC |
rubidium;xenon |
InChI |
InChI=1S/Rb.Xe |
Clave InChI |
KDLCSNRLYFANOE-UHFFFAOYSA-N |
SMILES canónico |
[Rb].[Xe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


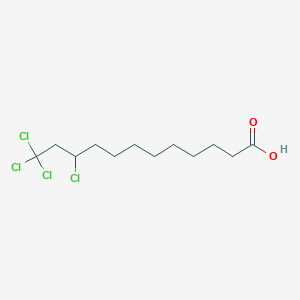

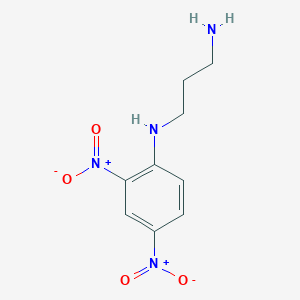



![2-[(Dimethylcarbamothioyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B14710323.png)
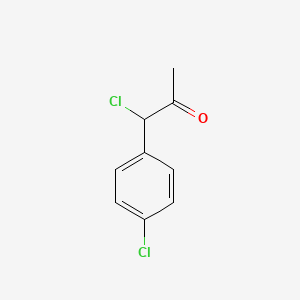




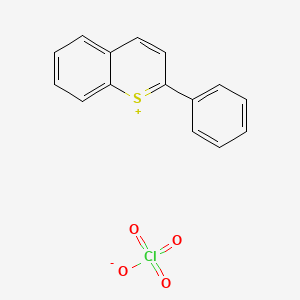
![4-Bromo-6-{[(2-hydroxyethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14710375.png)
